2'-Bromo-2'-deoxyuridine
Overview
Description
Synthesis Analysis
The synthesis of 2'-Bromo-2'-deoxyuridine and its selectively substituted derivatives involves the reaction of 2',3'-O-benzylideneuridines with N-bromosuccinimide (NBS), yielding products containing bromine and benzoate groups at the 2'- and 3'-positions, respectively (Ponpipom & Hanessian, 1972).
Molecular Structure Analysis
Experimental and computational studies have detailed the molecular structure of 2'-Bromo-2'-deoxyuridine, including vibrational spectra, geometric parameters, and the positions of highest occupied and lowest unoccupied molecular orbitals. These studies provide insight into the optimized geometric parameters and theoretical vibrational frequencies, which closely match experimental data, offering a comprehensive understanding of the molecule's structure (Çırak, Sert, & Ucun, 2012).
Chemical Reactions and Properties
2'-Bromo-2'-deoxyuridine participates in various chemical reactions, including those that lead to the synthesis of thionucleosides. For instance, 4-Thio-5-bromo-2'-deoxyuridine is prepared from 5-bromo-2'-deoxyuridine (BrdU) and exhibits unique properties, such as high fluorescence when reacting with monobromobimane, indicating its potential for further chemical and therapeutic applications (Xu et al., 2004).
Physical Properties Analysis
The crystal and molecular structure of 2'-Bromo-2'-deoxyuridine derivatives have been determined through X-ray single crystal analysis, revealing detailed conformational features and providing a basis for understanding the molecule's physical properties. These studies highlight the molecule's crystallization patterns and the intricate hydrogen bond network forming its three-dimensional structure (Párkányi et al., 1983).
Chemical Properties Analysis
The chemical properties of 2'-Bromo-2'-deoxyuridine, including its reactivity and interaction with other chemical compounds, have been explored through various studies. For instance, the reaction with acrolein and 2-bromoacrolein produces specific adducts, providing insight into the molecule's chemical behavior and potential for forming biologically relevant compounds (Chenna & Iden, 1993).
Scientific Research Applications
Understanding Stem Cell Dynamics
- Somatic Stem Cells in Leiomyoma Formation : BrdU has been instrumental in revealing the presence and role of somatic stem cells (SSCs) in myometrium and leiomyomas. The use of BrdU helped in identifying the pathogenesis of benign tumors and the differentiation of SSCs, contributing to new therapeutic approaches (Mas, Cervelló, Gil-Sanchis, & Simón, 2014).
Analyzing Cell Turnover
- Quantifying Cell Turnover Kinetics : BrdU is a key tool for measuring cell turnover in vivo. A study developed a mathematical framework to analyze BrdU-labeling experiments, enhancing the understanding of cell proliferation and loss rates (Bonhoeffer, Mohri, Ho, & Perelson, 2000).
Studying Neural Stem Cells
- Impact on Neural Stem Cells : Research indicates that exposure to BrdU can cause neural stem cells to lose global DNA methylation and undergo astrocytic differentiation, a crucial finding for stem cell research (Schneider & d’Adda di Fagagna, 2012).
Advancements in Cell Cycle Analysis
- Improved S-Phase Detection : A study on BrdU and the use of click chemistry provides an alternative and more efficient method for detecting S-phase cell cycle progression, preserving DNA structure and improving assay reliability (Buck, Bradford, Gee, Agnew, Clarke, & Salic, 2008).
Exploring DNA Damage Responses
- DNA Damage Signaling and Cell Senescence : BrdU is linked to the activation of DNA damage responses in lung cancer cells, influencing cell cycle and inducing senescence-like phenotypes. This highlights its potential role in understanding cellular aging and damage mechanisms (Masterson & O'Dea, 2007).
Enhancing Tissue Engineering
- Applications in Tissue Engineering : BrdU-labeled autologous adipose-derived stem cells, when seeded onto collagen scaffolds, have shown promise in augmenting and regenerating fat-enriched hypodermal tissue in wound models, demonstrating its potential in regenerative medicine (Lequeux, Oni, Wong, Damour, Rohrich, Mojallal, & Brown, 2012).
Safety And Hazards
Future Directions
A study found that the radiosensitizing effect of BrdU on hypoxic cells was more evident than on normoxic cells . This suggests that BrdU could be used as a potential treatment for hypoxic tumors . Another study found that elevated concentrations of EdU treatment were toxic to the cell cultures, particularly in cells with a defect in homologous recombination repair . Therefore, EdU should be administered with additional precautions .
properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUDNSHXOOLCEY-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60992952 | |
Record name | 1-(2-Bromo-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60992952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromo-2'-deoxyuridine | |
CAS RN |
72218-68-9 | |
Record name | 2'-Bromo-2'-deoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072218689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Bromo-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60992952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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